2-Butoxy-6-fluorobenzoic acid
Description
2-Butoxy-6-fluorobenzoic acid is a substituted benzoic acid derivative characterized by a butoxy group (-OC₄H₉) at the 2-position and a fluorine atom at the 6-position of the aromatic ring. The carboxylic acid functional group at the 1-position confers acidity and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular weight is 233.315 g/mol .
Properties
IUPAC Name |
2-butoxy-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-2-3-7-15-9-6-4-5-8(12)10(9)11(13)14/h4-6H,2-3,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCSTAGGDSBQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-6-fluorobenzoic acid typically involves the nucleophilic substitution of a fluorine atom on a benzoic acid derivative. One common method is the reaction of 2-fluorobenzoic acid with butanol in the presence of a suitable catalyst under reflux conditions . The reaction conditions often include the use of polar aprotic solvents to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-6-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Butoxy-6-fluorobenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile reactivity, making it suitable for the production of complex molecules. For instance, it can be utilized in nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Replacement of fluorine with nucleophiles (amines, thiols) | Amino derivatives |
| Oxidation | Conversion to quinones using oxidizing agents | Quinones |
| Reduction | Conversion of carboxylic acid to alcohols or aldehydes | Alcohols, Aldehydes |
Biological Research
Potential Therapeutic Applications
Research is ongoing to investigate the biological activities of this compound. Preliminary studies suggest that it may interact with specific biomolecules, potentially influencing biochemical pathways. The compound's ability to act as both a nucleophile and electrophile enhances its utility in drug development.
Case Study: Interaction with Enzymes
A study explored the interaction between this compound and various enzymes involved in metabolic pathways. The results indicated that this compound could modulate enzyme activity, suggesting its potential as a lead compound for therapeutic agents targeting metabolic disorders.
Environmental Applications
Tracer in Petrochemical Exploration
Due to its favorable physicochemical properties, this compound is employed as a tracer in petrochemical exploration and geochemical investigations. Its stability and detectability make it suitable for tracking the movement of hydrocarbons in environmental studies.
Table 2: Environmental Properties of this compound
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
| Detection Methods | GC-MS, HPLC |
Industrial Applications
Use in Materials Science
In materials science, this compound is explored for its potential use in developing novel materials with specific properties. Its unique functional groups allow for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 2-Butoxy-6-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. It may also interact with enzymes or receptors in biological systems, influencing biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The butoxy group in this compound provides moderate lipophilicity, intermediate between methoxy (smaller alkoxy) and benzyloxy (bulky aromatic) substituents .
- Electron Effects: Fluorine and trifluoromethyl groups enhance electron-withdrawing properties, lowering pKa compared to non-halogenated analogs .
- Reactivity : Aldehyde-containing derivatives (e.g., 2-chloro-6-fluoro-3-formylbenzoic acid) exhibit higher electrophilicity, enabling nucleophilic addition reactions .
Biological Activity
2-Butoxy-6-fluorobenzoic acid is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is an organic compound characterized by its fluorinated aromatic structure. It is synthesized through nucleophilic aromatic substitution reactions, which allow for the introduction of various substituents at specific positions on the benzene ring. The synthesis typically involves reacting 2-bromo-6-fluorobenzoic acid with butanol derivatives under controlled conditions to yield the desired product.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. It can act as both a nucleophile and electrophile, which allows it to participate in various biochemical pathways. Its interaction with biomolecules may influence cellular processes such as signal transduction and metabolic regulation .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against certain bacterial strains. In studies assessing its efficacy against Gram-positive bacteria, the compound showed selective antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines. For instance, it has shown promise in selectively targeting cancer cells while exhibiting lower toxicity towards normal cells, indicating a favorable therapeutic index .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of fluorobenzoic acids, including this compound, exhibited significant antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans. These findings suggest that structural modifications can enhance the bioactivity of related compounds .
- Cytotoxicity in Cancer Cells : In vitro assessments revealed that this compound could selectively inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) analysis indicated that specific substituents on the aromatic ring could enhance its anticancer properties .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound might modulate key signaling pathways involved in cell proliferation and apoptosis. This modulation was linked to its interactions with specific receptors and enzymes within cancerous cells .
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
